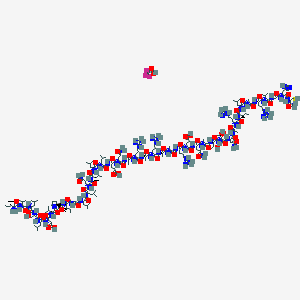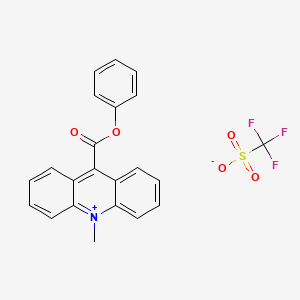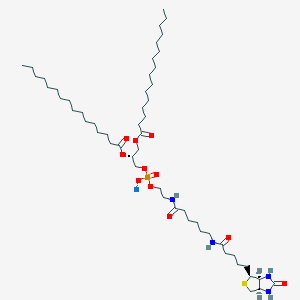
Stresscopin-related peptide (6-43) (human) trifluoroacetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The genes encoding human stresscopin (SCP) and stresscopin-related peptide (SRP) are expressed in diverse peripheral tissues as well as in the central nervous system . Human SCP encodes a prepro-protein of 161 amino acids and a putative mature protein of 40 amino acids whereas the 112-amino-acid ORF of SRP contains a predicted 43-amino-acid mature peptide .Molecular Structure Analysis
The molecular formula of Stresscopin-related peptide (6-43) (human) trifluoroacetate salt is C196H340F3N63O56S. It has a molecular weight of 4564 g/mol.Chemical Reactions Analysis
Stresscopin-related peptide (6-43) (human) trifluoroacetate salt is a specific ligand for the type 2 corticotropin-releasing hormone receptor . It has been found to suppress food intake, delay gastric emptying, and decrease heat-induced edema .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water but soluble in a 60% acetonitrile solution with 0.1% TFA . It should be stored at -15°C .Aplicaciones Científicas De Investigación
Corticotropin-Releasing Hormone Receptor Type 2 (CRHR2) Ligand
Stresscopin-related peptide (6-43) is a specific ligand for the corticotropin-releasing hormone receptor type 2 (CRHR2) . CRHR2 plays a crucial role in the stress response and is involved in modulating anxiety, mood, and behavior. By binding to CRHR2, SRP may influence stress-related pathways, making it a valuable target for research.
Mecanismo De Acción
Target of Action
The primary target of the Stresscopin-related peptide (6-43) (human) trifluoroacetate salt is the corticotropin-releasing hormone receptor type 2 (CRHR2) . This receptor plays a crucial role in the body’s response to stress.
Mode of Action
The Stresscopin-related peptide acts as a specific ligand for the CRHR2 . This means it binds to the receptor and triggers a response, leading to changes in the cell.
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C194H339N63O54S.C2HF3O2/c1-38-96(25)142(199)181(303)250-144(94(21)22)184(306)243-126(76-92(17)18)176(298)247-130(83-258)179(301)241-124(74-90(13)14)174(296)242-129(79-141(271)272)178(300)251-145(95(23)24)189(311)257-69-47-53-132(257)180(302)254-146(97(26)39-2)183(305)218-82-137(265)227-120(70-86(5)6)171(293)239-122(72-88(9)10)172(294)237-117(56-61-135(197)263)168(290)253-148(99(28)41-4)186(308)245-125(75-91(15)16)175(297)240-123(73-89(11)12)173(295)238-119(58-63-140(269)270)165(287)235-115(54-59-133(195)261)161(283)223-103(32)155(277)230-111(49-43-65-213-191(203)204)160(282)222-102(31)154(276)229-110(48-42-64-212-190(201)202)159(281)221-100(29)152(274)220-101(30)153(275)231-112(50-44-66-214-192(205)206)163(285)236-118(57-62-139(267)268)164(286)234-116(55-60-134(196)262)162(284)224-106(35)158(280)255-150(108(37)260)188(310)256-149(107(36)259)187(309)246-128(78-136(198)264)170(292)226-105(34)157(279)233-114(52-46-68-216-194(209)210)167(289)252-147(98(27)40-3)185(307)244-121(71-87(7)8)169(291)225-104(33)156(278)232-113(51-45-67-215-193(207)208)166(288)249-143(93(19)20)182(304)217-81-138(266)228-127(77-109-80-211-85-219-109)177(299)248-131(84-312)151(200)273;3-2(4,5)1(6)7/h80,85-108,110-132,142-150,258-260,312H,38-79,81-84,199H2,1-37H3,(H2,195,261)(H2,196,262)(H2,197,263)(H2,198,264)(H2,200,273)(H,211,219)(H,217,304)(H,218,305)(H,220,274)(H,221,281)(H,222,282)(H,223,283)(H,224,284)(H,225,291)(H,226,292)(H,227,265)(H,228,266)(H,229,276)(H,230,277)(H,231,275)(H,232,278)(H,233,279)(H,234,286)(H,235,287)(H,236,285)(H,237,294)(H,238,295)(H,239,293)(H,240,297)(H,241,301)(H,242,296)(H,243,306)(H,244,307)(H,245,308)(H,246,309)(H,247,298)(H,248,299)(H,249,288)(H,250,303)(H,251,300)(H,252,289)(H,253,290)(H,254,302)(H,255,280)(H,256,310)(H,267,268)(H,269,270)(H,271,272)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)(H4,209,210,216);(H,6,7)/t96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107+,108+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-,146-,147-,148-,149-,150-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVAMJUHUOKBO-HOTOWTTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H340F3N63O56S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4564 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)
![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)
![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)
![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)